N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is a chemical compound with the molecular formula C17H23NO and a molecular weight of 257.377 g/mol It is characterized by a cyclohexanecarboxamide group attached to a tetrahydronaphthalenyl moiety
Preparation Methods
The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-1-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various coupling reactions.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: This compound has a similar tetrahydronaphthalenyl group but differs in the acetamide moiety.
N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: This compound features a benzamide group instead of the cyclohexanecarboxamide group.
N-(5,6,7,8-tetrahydronaphthalen-1-yl)propionamide:
This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h6,10,12,14H,1-5,7-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFULZADQISNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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